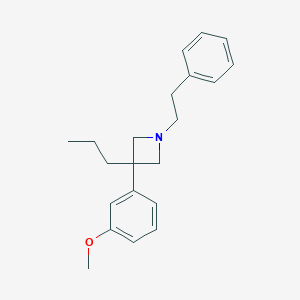
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl-, also known as AZP, is a chemical compound that belongs to the class of azetidines. It has been widely studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The exact mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic effects, meaning that it can reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- in lab experiments is its unique properties, which make it a valuable tool for studying the effects of neurotransmitters on the brain. However, one limitation is that it can be difficult to synthesize, which can make it more expensive and time-consuming to use in experiments.
Orientations Futures
There are many potential future directions for research on AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, it may be useful in the development of new drugs for the treatment of anxiety and depression. Finally, further research is needed to fully understand the mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- and its potential applications in scientific research.
Méthodes De Synthèse
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- can be synthesized through a multi-step process involving the reaction of 3-(m-methoxyphenyl)-1-phenethylamine with propyl bromide and sodium hydride. The resulting compound is then treated with hydrochloric acid to yield AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL-.
Applications De Recherche Scientifique
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Propriétés
Numéro CAS |
19832-38-3 |
|---|---|
Nom du produit |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- |
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
Clé InChI |
BICVFWDMKCHFOM-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Autres numéros CAS |
19832-38-3 |
Synonymes |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



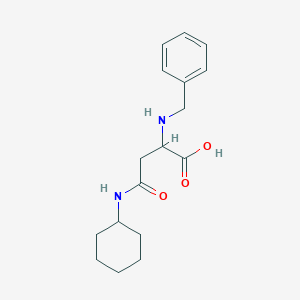
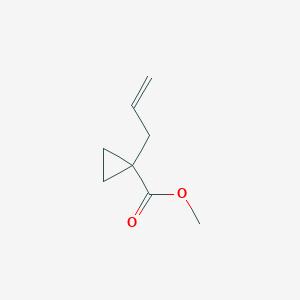

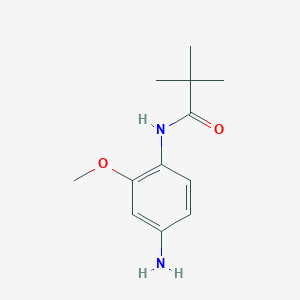
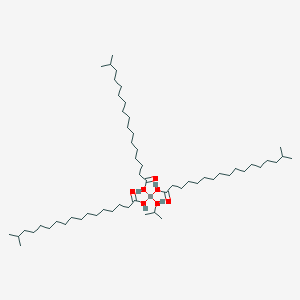
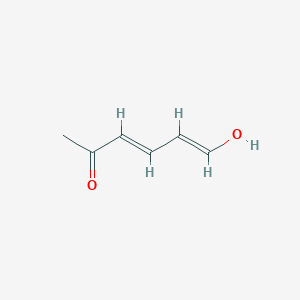
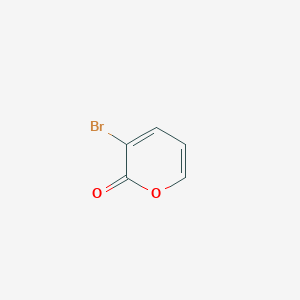
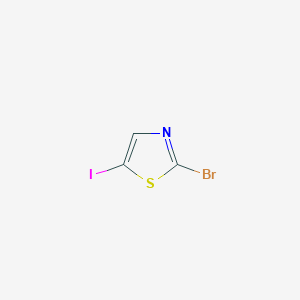
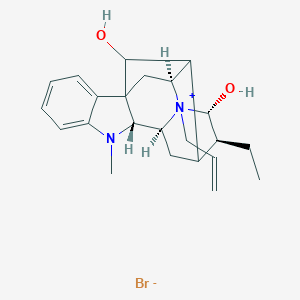
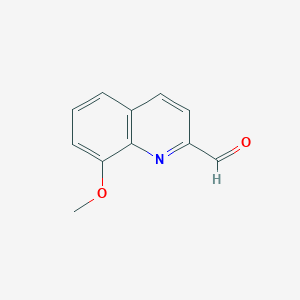
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
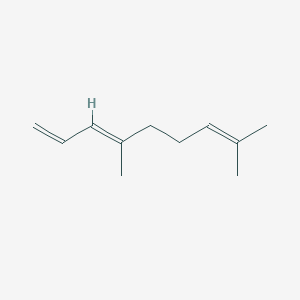
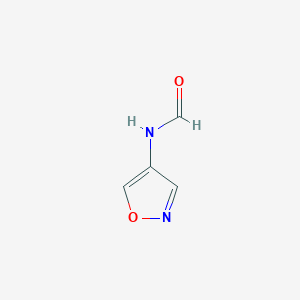
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)